7-nitrobenzo[b]thiophene
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Overview
Description
7-nitrobenzo[b]thiophene is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The nitro group at the 7th position of the benzothiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzo[b]thiophene typically involves the nitration of benzo[b]thiophene. One common method is the treatment of 2-bromo-3-nitrobenzaldehyde with mercaptoacetic acid under alkaline conditions, followed by decarboxylation of the resulting 2-carboxylic acid . Another approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions, leading to the formation of benzothiophene motifs .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-nitrobenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 7-amino-benzo[b]thiophene.
Substitution: Formation of various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
7-nitrobenzo[b]thiophene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-nitrobenzo[b]thiophene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
7-nitrobenzo[b]thiophene can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns and properties.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: A similar fused ring structure with an oxygen atom instead of sulfur.
Uniqueness: The presence of the nitro group at the 7th position of the benzothiophene ring makes this compound unique in terms of its reactivity and potential applications. This specific substitution pattern imparts distinct electronic and steric properties, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
7-nitro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGUTXAPQVWGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359915 |
Source
|
Record name | Benzo[b]thiophene, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17511-54-5 |
Source
|
Record name | Benzo[b]thiophene, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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